molecular formula C11H11BrFNO B8167510 Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone

Cat. No.: B8167510
M. Wt: 272.11 g/mol
InChI Key: NILMTOFRERCABM-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone typically involves the reaction of 5-bromo-2-fluoro-4-methylbenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    5-Bromo-2-fluoro-4-methylbenzoyl chloride: A precursor in the synthesis of the compound.

    Fluoroazetidine derivatives: Compounds with similar structural features but different substituents.

Uniqueness

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone is unique due to the presence of both azetidine and 5-bromo-2-fluoro-4-methylphenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Azetidin-1-yl(5-bromo-2-fluoro-4-methylphenyl)methanone is a synthetic organic compound classified within the azetidine family. Its unique structure, characterized by the presence of bromine and fluorine substituents, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound has the following chemical attributes:

PropertyValue
Molecular Formula C11H11BrFNO
Molecular Weight 272.11 g/mol
CAS Number 2748627-30-5
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate various biological pathways, leading to effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, suggesting a role in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.

Biological Activity Studies

Recent research has highlighted the biological activity of this compound through various assays and case studies:

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it was effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anticancer Activity

A study focusing on the cytotoxic effects of this compound revealed promising results against several cancer cell lines. The IC50 values for MCF-7 (breast cancer) and U937 (leukemia) cells were notably low, indicating potent anticancer effects. The mechanism appears to involve apoptosis induction via caspase activation.

Cell LineIC50 (µM)
MCF-70.65
U9370.78

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of Azetidin derivatives, including this compound. Results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Anticancer Research : In a study published in a peer-reviewed journal, the compound was tested against various cancer cell lines including MCF-7 and HCT116. The results demonstrated that it not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways.

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-2-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-7-5-10(13)8(6-9(7)12)11(15)14-3-2-4-14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMTOFRERCABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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